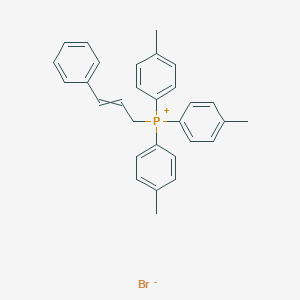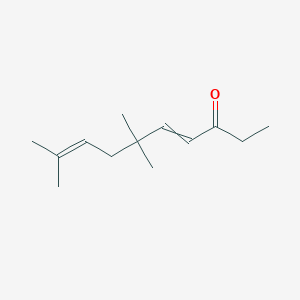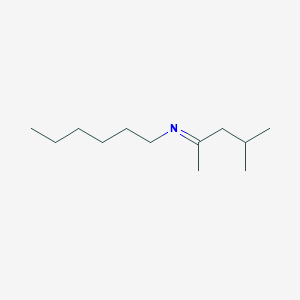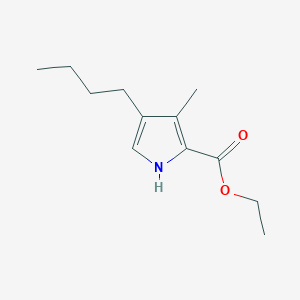
1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a carboxylic acid group at the second position of the pyrrole ring, substituted with a butyl group at the fourth position and a methyl group at the third position, with an ethyl ester functional group. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines under mild conditions in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include halogenated pyrroles, reduced alcohol derivatives, and oxidized carboxylic acids.
科学的研究の応用
1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The pyrrole ring’s nitrogen atom imparts basic properties, enabling the compound to interact with various biological molecules. This interaction can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed biological effects .
類似化合物との比較
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
- 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester
- 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester
Comparison: Compared to these similar compounds, 1H-Pyrrole-2-carboxylic acid, 4-butyl-3-methyl-, ethyl ester is unique due to the presence of the butyl group at the fourth position, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct in its applications and effects.
特性
CAS番号 |
156628-65-8 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
ethyl 4-butyl-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-4-6-7-10-8-13-11(9(10)3)12(14)15-5-2/h8,13H,4-7H2,1-3H3 |
InChIキー |
IWGOSTYWEZXRLC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CNC(=C1C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
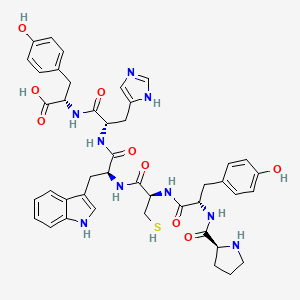
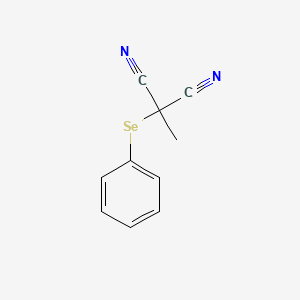

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
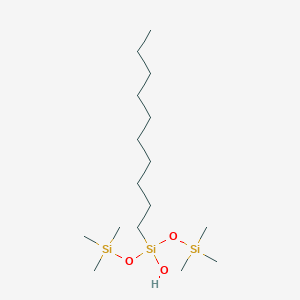
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
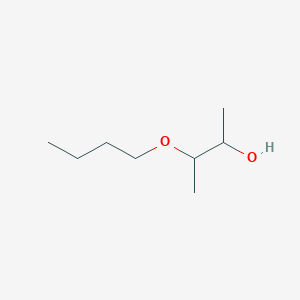
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
